molecular formula C9H12Cl4N4 B1342868 Apraclonidine dihydrochloride CAS No. 73217-88-6

Apraclonidine dihydrochloride

Número de catálogo: B1342868
Número CAS: 73217-88-6
Peso molecular: 318 g/mol
Clave InChI: XLKICJXKWJUSPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic IUPAC Nomenclature and Molecular Formula

Apraclonidine dihydrochloride is systematically named as 2,6-dichloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride under IUPAC guidelines. Its molecular formula is C9H12Cl4N4 , derived from the parent compound apraclonidine (C9H10Cl2N4) with two additional hydrochloric acid molecules. The structural backbone consists of a dichlorinated benzene ring substituted with an amino group at position 4 and an imidazoline moiety at position 1, with protonation occurring at the imidazoline nitrogen.

Table 1: Key molecular descriptors

Property Value
Molecular formula C9H12Cl4N4
Molar mass 318.0 g/mol
Crystal system Monoclinic
Space group P21/n

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) studies reveal that this compound crystallizes in the monoclinic space group P21/n with unit cell parameters:

  • a = 9.665(10) Å
  • b = 11.8624(14) Å
  • c = 10.5675(11) Å
  • β = 92.199(9)°.

The crystal structure exhibits a twisted conformation between the benzene and imidazoline rings, differing from the planar arrangement observed in clonidine. The dihedral angle between these rings measures approximately 67.3° , attributed to steric interactions between the imidazoline hydrogen and chlorine atoms on the benzene ring. Hydrogen bonding between the protonated imidazoline nitrogen (N–H) and chloride ions stabilizes the lattice, with bond lengths of 2.89–3.12 Å .

Table 2: Crystallographic data summary

Parameter Value
Resolution limit 0.84 Å
R-factor (all data) 0.053
Hydrogen bond network N–H···Cl (2.89–3.12 Å)

Protonation State and Tautomeric Forms in Solid-State Configuration

In the solid state, this compound exists predominantly in a monoprotonated form , with the imidazoline nitrogen (N1) bearing a positive charge. This protonation is critical for ionic interactions with chloride counterions, as evidenced by XRD-derived electron density maps. Tautomerism involving the imidazoline ring is suppressed due to stabilization by the hydrochloride environment, favoring the 4,5-dihydro-1H-imidazol-2-amine tautomer. Nuclear magnetic resonance (NMR) studies of related analogues confirm minimal tautomeric interconversion in crystalline phases, consistent with the rigid hydrogen-bonded network observed in XRD.

Comparative Structural Analysis with Related Clonidine Analogues

This compound shares structural homology with clonidine but features a para-amino group on the benzene ring, which enhances hydrophilicity and reduces blood-brain barrier penetration compared to its parent compound. Key differences include:

  • Substituent effects :

    • The para-amino group in apraclonidine increases polarity (logP = 1.63 vs. 2.1 for clonidine).
    • Chlorine atoms at positions 2 and 6 remain conserved across both molecules.
  • Crystallographic divergence :

    • Clonidine adopts a planar conformation (dihedral angle < 10°), while this compound’s twisted geometry reduces π-orbital overlap, altering electronic properties.

Table 3: Structural comparison with clonidine

Feature This compound Clonidine
Benzene substitution 2,6-Cl; 4-NH2 2,6-Cl; 2-NH2
Imidazoline protonation N1 protonated N1 protonated
Dihedral angle 67.3° <10°
logP (calculated) 1.63 2.1

These structural modifications underlie apraclonidine’s preferential use in ocular applications, where reduced systemic absorption minimizes central nervous system side effects. XRD and computational modeling further confirm that the dihydrochloride salt enhances aqueous solubility (>11.2 mg/mL in water) compared to the monohydrochloride form.

Propiedades

IUPAC Name

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N4.2ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;;/h3-4H,1-2,12H2,(H2,13,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKICJXKWJUSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-88-6
Record name Apraclonidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073217886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APRACLONIDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AVH7Z1L0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

The synthesis of apraclonidine dihydrochloride involves the reaction of 2,6-dichloroaniline with imidazolidine under specific conditions . The industrial production method includes the following steps:

    Reaction of 2,6-dichloroaniline with imidazolidine: This reaction is carried out in the presence of a suitable solvent and catalyst.

    Purification: The product is purified using chromatographic techniques to obtain this compound with high purity.

    Crystallization: The purified compound is crystallized to obtain the final product.

Análisis De Reacciones Químicas

Degradation and Stability

Apraclonidine dihydrochloride exhibits oxidative lability due to its hydroquinone-like subunit, leading to reactive metabolites:

Table 2: Degradation Pathways

PathwayConditionsProducts/EffectsReference
Oxidation Ambient light, aqueous solutionQuinone intermediates
Thiol Adducts Reaction with cellular thiolsProtein adducts (neoantigens)
Hydrolysis Acidic/alkaline conditionsImidazoline ring cleavage

Stability Insights :

  • pH Sensitivity : Stable at pH 4.4–7.8 but degrades under extreme acidity/alkalinity .
  • Light Sensitivity : Prolonged light exposure accelerates oxidation, necessitating storage in opaque containers .

Impurities and Side Reactions

A trichloro impurity (2-[(4-amino-2,3,6-trichlorophenyl)imino]imidazolidine) is a critical byproduct linked to toxicity:

Table 3: Impurity Profile and Effects

ImpuritySourceToxicity ImpactReference
Trichloro derivativeIncomplete chlorination- 50% mortality in mice
Oxidized metabolitesLight/air exposureAllergic conjunctivitis (48% patients)

Mitigation Strategies :

  • Purification : Chromatography removes >99% trichloro impurity .
  • Stabilizers : Antioxidants (e.g., ascorbic acid) reduce oxidative degradation .

Hazardous Reactions

Apraclonidine reacts violently with strong oxidizers, releasing toxic gases (e.g., chlorine) . Its LD₅₀ in mice is 3 mg/kg (oral), highlighting acute toxicity risks .

Pharmacological Interactions

While not direct chemical reactions, apraclonidine’s α₂-agonism modulates physiological pathways:

  • Aqueous Humor Reduction : 30–40% drop in production via ciliary body vasoconstriction .
  • Mydriasis in Horner Syndrome : Upregulated α₁-receptors in denervated tissue enhance pupil dilation .

Table 4: Spectral Data

TechniqueKey Peaks/DataReference
¹H NMR (DMSO)δ 3.47–3.67 (m, 4H, imidazoline), 8.31 (dd, aromatic)
Mass Spec m/z 281.6 [M+H]⁺

Aplicaciones Científicas De Investigación

Apraclonidine, also known under the brand name Iopidine, is a sympathomimetic drug primarily used in glaucoma therapy . It functions as an α2 adrenergic receptor agonist and a weak α1 adrenergic receptor agonist .

Clinical Applications

Glaucoma Treatment
Apraclonidine is indicated for short-term adjunctive treatment of glaucoma in patients on maximally tolerated medical therapy who need additional reduction of intraocular pressure (IOP) . These patients should be closely monitored, and treatment should be discontinued if IOP significantly rises . Apraclonidine can also decrease IOP in glaucoma patients by increasing trabecular outflow, similar to clonidine, but without the cardiovascular side effects .

Prevention and Treatment of Post-Surgical IOP Elevation
Topical apraclonidine is administered at a concentration of 1% to prevent and treat post-surgical intraocular pressure (IOP) elevation . Typically, one drop is administered one hour before laser eye surgery, and another drop is given after the procedure . Apraclonidine 1% is used prophylactically to prevent or reduce intraoperative and postoperative increase .

Diagnosis of Horner's Syndrome
Apraclonidine can be useful in diagnosing Horner's syndrome . In this syndrome, sympathetic innervation to the pupillary dilator muscle is lost, causing the affected pupil to become miotic and develop increased α1 receptors due to denervation . Apraclonidine's weak α1-adrenergic properties generate a super-normal dilatory response when applied to the denervated pupillary dilator muscle, reversing the anisocoria characteristic of Horner's syndrome .

Study on Short-Term Efficacy
A study aimed to determine if adding topical apraclonidine hydrochloride to eyes receiving maximal medical therapy could adequately decrease intraocular pressure, potentially postponing surgery . The study found that 60% of patients treated with apraclonidine maintained adequate IOP control and avoided surgery, compared to 32% of those treated with a placebo .

Dosage and Administration

Apraclonidine is available in the following dosage forms and strengths :

  • 0. 5% ophthalmic solution (eye drops)
  • 1% ophthalmic solution (eye drops)

Chemical Information

Comparación Con Compuestos Similares

Key Findings :

  • Apraclonidine reverses anisocoria in HS by dilating the affected pupil (1.0–4.5 mm mydriasis) , whereas cocaine exacerbates it .
  • False negatives occur in acute HS with apraclonidine (delayed hypersensitivity) but are more common with cocaine .

Apraclonidine vs. Brimonidine in Glaucoma Therapy

Parameter Apraclonidine Brimonidine
IOP Reduction 20–27% (monotherapy) 19–22%
Aqueous Suppression 39–44% 44–48%
Allergy Risk High (hydroquinone subunit oxidizes, forming thiol adducts) Low (oxidatively stable)
BBB Penetration Minimal Minimal

Key Findings :

  • Both drugs suppress aqueous flow comparably, but brimonidine has a better safety profile (lower allergy rates: <5% vs. 48% for apraclonidine) .
  • Apraclonidine’s 0.5% formulation is equally effective as 1% but better tolerated .

Apraclonidine vs. Clonidine

Parameter Apraclonidine Clonidine
Receptor Selectivity Alpha-2 > Alpha-1 Alpha-2 > imidazoline
BBB Penetration Minimal (para-amino group) High (central hypotensive effects)
Ocular Use IOP reduction, HS diagnosis Limited (systemic hypertension)

Key Findings :

  • Clonidine’s central alpha-2 activation causes systemic hypotension, whereas apraclonidine’s structural modification limits this .

Apraclonidine vs. Timolol in Glaucoma

Parameter Apraclonidine Timolol (0.5%)
Mechanism Alpha-2 agonist (aqueous suppression) Beta-blocker (aqueous suppression)
IOP Reduction 16% adjunctive to timolol 20–25% monotherapy
Cardiovascular Effects Minimal Bradycardia, bronchospasm

Key Findings :

  • Apraclonidine adjunctive therapy adds ~3.3 mmHg IOP reduction to timolol .
  • No additive effect occurs when combined with timolol in untreated patients due to overlapping pathways .

Actividad Biológica

Introduction

Apraclonidine dihydrochloride is an α2-adrenergic agonist primarily used in ophthalmology for the treatment of elevated intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. Its biological activity is characterized by its ability to lower IOP through dual mechanisms: reducing aqueous humor production and increasing uveoscleral outflow. This article reviews the pharmacodynamics, clinical efficacy, case studies, and research findings related to this compound.

Pharmacodynamics

Apraclonidine acts mainly as a selective alpha-2 adrenergic receptor agonist, with some activity on alpha-1 receptors. It has been shown to significantly lower IOP while exhibiting minimal cardiovascular and pulmonary side effects. The drug's peak effect occurs approximately 2 hours post-administration, with a half-life of about 8 hours .

  • Reduction of Aqueous Humor Production : Apraclonidine constricts afferent ciliary process vessels, thereby decreasing the production of aqueous humor.
  • Increased Uveoscleral Outflow : It enhances the outflow of aqueous humor through the uveoscleral pathway, contributing to overall IOP reduction .

Dose-Response Studies

Multiple studies have evaluated the efficacy of apraclonidine in lowering IOP:

Concentration Mean IOP Reduction Percentage Reduction
0.125%4.0 mm Hg25.8%
0.25%7.6 mm Hg31.3%
0.5%8.7 mm Hg27%
1.0%6.5 mm Hg37.3%

These results indicate that both the 0.5% and 1% concentrations are effective in lowering IOP, with no significant difference between them in terms of efficacy .

Case Studies

  • Glaucoma Management : In a study involving patients on maximal medical therapy, apraclonidine added to treatment resulted in a significant number of patients maintaining adequate IOP control (60% vs. 32% for placebo) over a 90-day period .
  • Horner Syndrome Diagnosis : Apraclonidine has been used effectively in diagnosing Horner syndrome, where it induced mydriasis in affected eyes without affecting healthy ones. This was demonstrated in several pediatric cases where anisocoria was reversed following administration .

Adverse Effects

While apraclonidine is generally well-tolerated, some adverse effects have been reported:

  • Ocular Complications : Conjunctival hyperemia (12.8%) was the most common ocular side effect observed .
  • Systemic Effects : Dry mouth (4.7%) was noted as a frequent non-ocular issue .

Q & A

Q. What is the primary mechanism of action of apraclonidine dihydrochloride in lowering intraocular pressure (IOP)?

this compound acts as a selective α2-adrenergic agonist, reducing aqueous humor production via inhibition of adenylate cyclase in ciliary epithelial cells. Its weak α1-agonist activity contributes to vasoconstriction in the anterior ocular vasculature, further aiding IOP reduction .

Q. What are the standard concentrations and dosing regimens used in clinical studies for IOP reduction?

Clinical trials typically employ concentrations of 0.125%, 0.25%, and 0.5% administered bilaterally every 12 hours. Dose-response studies show maximal efficacy at 0.25%–0.5%, with peak IOP reduction (~27%) observed within 2–8 hours post-administration .

Q. How should researchers account for inter-subject variability in IOP response during experimental design?

Utilize randomized, double-masked crossover designs with washout periods (e.g., 2 weeks) to control for individual variability. Baseline IOP measurements should be normalized against vehicle-treated controls to isolate drug-specific effects .

Q. What are the key pharmacokinetic parameters of this compound in ocular applications?

The drug has a half-life of ~8 hours in humans, with peak plasma concentrations of 0.9 ng/mL and trough levels of 0.5 ng/mL after topical administration. Systemic absorption is minimal, and posterior ocular segment blood flow remains unaffected in preclinical models .

Q. What chemical properties influence formulation stability in aqueous solutions?

this compound is highly water-soluble (45% w/v) but moisture-sensitive. Stability requires storage in sealed, dry conditions at room temperature, with pH adjustments (4.4–7.8) to maintain isotonicity in ophthalmic solutions .

Advanced Research Questions

Q. How can researchers resolve contradictory dose-response data between studies?

Contradictions in efficacy (e.g., 0.5% vs. 1.0% concentrations showing similar IOP reduction) may arise from differences in adjunctive therapies (e.g., timolol) or study duration. Meta-analyses should stratify results by baseline IOP, adjunctive drug use, and measurement timepoints (e.g., 8 AM vs. 11 AM) .

Q. What methodologies are recommended for analyzing long-term allergic reactions in clinical trials?

Retrospective cohort studies with Kaplan-Meier survival analysis can estimate reaction latency (mean: 4.7 months). Monitor for follicular conjunctivitis and eyelid dermatitis, and exclude patients with <2 weeks of exposure to avoid false negatives .

Q. How does this compound compare to brimonidine in suppressing aqueous humor flow?

Comparative studies using fluorescein disappearance rates show no significant difference: apraclonidine suppresses flow by 39%–44%, while brimonidine achieves 44%–48%. However, apraclonidine’s α1-mediated vasoconstriction may offer advantages in hyperemic states .

Q. What experimental designs mitigate the risk of tachyphylaxis in chronic use studies?

Preclinical models suggest intermittent dosing (e.g., 3×/week) preserves efficacy. In humans, monitor IOP response decay beyond 90 days, and consider adjunctive therapies (e.g., prostaglandin analogs) to counteract receptor desensitization .

Q. How can researchers address the high incidence of allergic reactions (48%) in long-term studies?

Stratify populations by age and sex (higher risk in older females). Use preservative-free formulations to isolate drug-specific hypersensitivity. Alternative α2-selective agonists (e.g., brimonidine) may be warranted in high-risk cohorts .

Methodological Considerations

  • Data Interpretation : Use mixed-effects models to account for inter-eye correlation in bilateral studies .
  • Safety Monitoring : Serial blood pressure and pupillometry measurements are critical to detect systemic α2 effects, though apraclonidine shows minimal cardiovascular impact .
  • Chemical Handling : Store bulk drug substance in desiccated environments to prevent hydrolysis, and validate solution pH before in vivo use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apraclonidine dihydrochloride
Reactant of Route 2
Apraclonidine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.